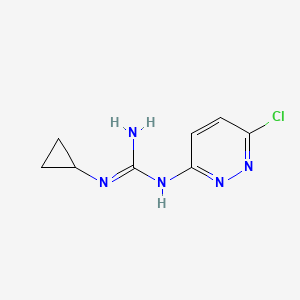![molecular formula C18H14N2O3S B10868823 2-{[2-Oxo-2-(quinolin-4-ylamino)ethyl]sulfanyl}benzoic acid](/img/structure/B10868823.png)
2-{[2-Oxo-2-(quinolin-4-ylamino)ethyl]sulfanyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-OXO-2-(4-QUINOLYLAMINO)ETHYL]SULFANYL}BENZOIC ACID is a complex organic compound that features a quinoline moiety, a benzoic acid group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-OXO-2-(4-QUINOLYLAMINO)ETHYL]SULFANYL}BENZOIC ACID typically involves multi-step organic reactions One common method starts with the preparation of the quinoline derivative, which is then reacted with an appropriate sulfanyl reagent under controlled conditions to introduce the sulfanyl linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{[2-OXO-2-(4-QUINOLYLAMINO)ETHYL]SULFANYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-{[2-OXO-2-(4-QUINOLYLAMINO)ETHYL]SULFANYL}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-OXO-2-(4-QUINOLYLAMINO)ETHYL]SULFANYL}BENZOIC ACID involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfanyl group may interact with thiol-containing enzymes, leading to enzyme inhibition. The benzoic acid group can participate in hydrogen bonding and electrostatic interactions with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-{[2-OXO-2-(1-PIPERIDINYL)ETHYL]SULFANYL}BENZOIC ACID: Similar structure but with a piperidine moiety instead of a quinoline.
2-{[2-OXO-2-(4-HYDROXYQUINOLYL)ETHYL]SULFANYL}BENZOIC ACID: Contains a hydroxyquinoline moiety.
Uniqueness
2-{[2-OXO-2-(4-QUINOLYLAMINO)ETHYL]SULFANYL}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoline moiety is particularly significant, as it is known for its wide range of biological activities.
Properties
Molecular Formula |
C18H14N2O3S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[2-oxo-2-(quinolin-4-ylamino)ethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C18H14N2O3S/c21-17(11-24-16-8-4-2-6-13(16)18(22)23)20-15-9-10-19-14-7-3-1-5-12(14)15/h1-10H,11H2,(H,22,23)(H,19,20,21) |
InChI Key |
OPXPCAFVHUYDJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC(=O)CSC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-tert-butylbenzyl)oxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline](/img/structure/B10868749.png)
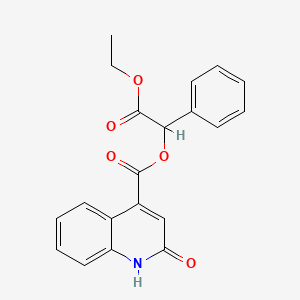
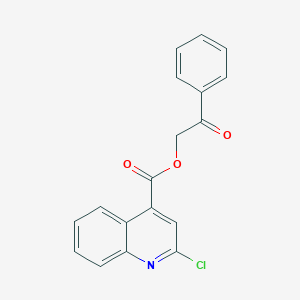
![3-{3-[(4-benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B10868766.png)
![(4Z)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868767.png)
![8-[(3-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10868774.png)
![methyl [(4Z)-4-[1-(benzylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10868775.png)
![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868781.png)
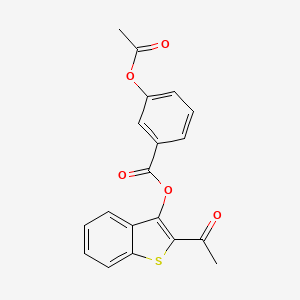
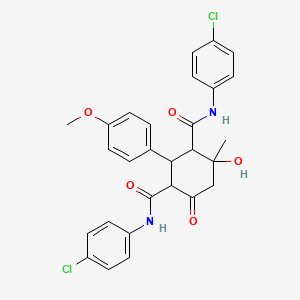
![2,2-diphenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B10868807.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10868810.png)
![5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B10868811.png)
